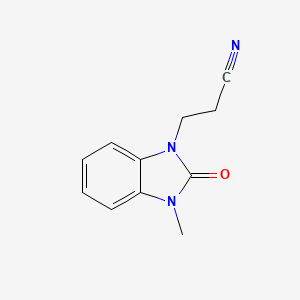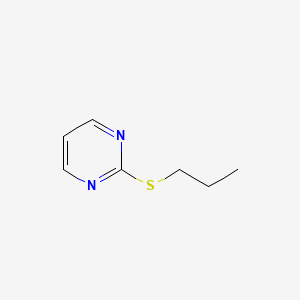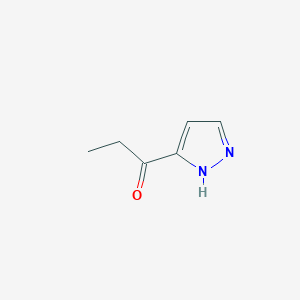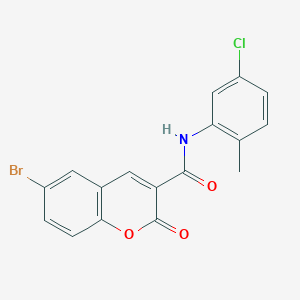
(5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate, also known as CQC, is a chemical compound with potential applications in scientific research. CQC has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit promising biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of cancer cell lines, and inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to have antioxidant properties and can scavenge free radicals. This compound has also been shown to have neuroprotective properties and can protect against oxidative stress-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate in lab experiments is its potential anti-cancer properties. This compound has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the use of (5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate in scientific research. One direction is to further explore the mechanism of action of this compound, particularly its effects on the caspase pathway and the PI3K/Akt/mTOR signaling pathway. Another direction is to investigate the potential of this compound as a therapeutic agent for cancer and other diseases. Additionally, future studies could focus on optimizing the synthesis method of this compound to improve its yield and bioavailability.
Synthesemethoden
(5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has been synthesized using various methods, including a one-pot reaction of 6-bromo-2-hydroxychromone with (5-chloroquinolin-8-yl) methanol in the presence of triethylamine and acetic anhydride. The reaction yields this compound as a yellow solid with a high yield. Other methods of synthesis include the reaction of 6-bromo-2-hydroxychromone with (5-chloroquinolin-8-yl) methanol in the presence of a base and a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Wissenschaftliche Forschungsanwendungen
(5-Chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate has been found to exhibit potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(5-chloroquinolin-8-yl) 6-bromo-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9BrClNO4/c20-11-3-5-15-10(8-11)9-13(18(23)25-15)19(24)26-16-6-4-14(21)12-2-1-7-22-17(12)16/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDVMOZPLSKMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)




![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)


![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)